1-Ethyl-4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid
Description
1-Ethyl-4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid is a pyrrole derivative featuring a unique substitution pattern: an ethyl group at position 1, a formyl group at position 4, methyl groups at positions 2 and 5, and a carboxylic acid moiety at position 3 (Figure 1). Pyrrole-based compounds are widely studied in medicinal chemistry due to their diverse bioactivity and role as intermediates in drug synthesis .
Properties
Molecular Formula |
C10H13NO3 |
|---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
1-ethyl-4-formyl-2,5-dimethylpyrrole-3-carboxylic acid |
InChI |
InChI=1S/C10H13NO3/c1-4-11-6(2)8(5-12)9(7(11)3)10(13)14/h5H,4H2,1-3H3,(H,13,14) |
InChI Key |
MKQCWFRJVDKEBN-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(=C1C)C(=O)O)C=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid typically involves multi-step organic reactions. One common method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . This method is highly tolerant of various functional groups, making it versatile for different synthetic applications.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, particularly at the positions adjacent to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Conversion of the formyl group to a carboxylic acid.
Reduction: Formation of an alcohol from the formyl group.
Substitution: Introduction of various substituents at the pyrrole ring positions.
Scientific Research Applications
1-Ethyl-4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Ethyl-4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The formyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Comparison of Key Pyrrole Carboxylic Acid Derivatives
*Predicted via DFT calculations (see Section 2.3).
Key Observations :
Electron-Withdrawing vs. Electron-Donating Groups : The formyl group (CHO) at position 4 in the target compound withdraws electron density via resonance, increasing the acidity of the carboxylic acid (predicted pKa ~2.5–3.0) compared to derivatives with electron-donating groups (e.g., benzyl in ).
Lipophilicity : The benzyl-substituted analogue exhibits higher logP (~2.8) due to aromatic hydrophobicity, whereas the target compound’s ethyl and formyl groups balance polarity and lipophilicity.
Spectroscopic and Analytical Comparisons
- 1H NMR : The formyl proton in the target compound resonates distinctly at δ ~9.8 (singlet), absent in analogues like the benzyl-substituted derivative, which shows aromatic protons at δ 7.27–7.34 .
- Mass Spectrometry : While the target compound’s ESI-MS data are unreported, similar compounds (e.g., m/z 249.9 for compound 211 ) highlight the utility of mass spectrometry in verifying molecular weight and fragmentation patterns.
- Purity : High HPLC purity (e.g., 98.60% for compound 211 ) underscores rigorous analytical protocols applicable to the target compound.
Computational Insights into Reactivity
Density functional theory (DFT) studies, such as those employing the B3LYP functional or Lee-Yang-Parr correlation-energy methods , enable prediction of electronic properties. For the target compound:
- The formyl group induces a localized electron-deficient region at position 4, enhancing susceptibility to nucleophilic attack.
- Global electrophilicity index (calculated via conceptual DFT ) is expected to exceed that of benzyl-substituted analogues due to the electron-withdrawing CHO group.
Biological Activity
1-Ethyl-4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid is a compound belonging to the pyrrole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial properties, potential therapeutic applications, and relevant research findings.
Chemical Identifiers
| Property | Value |
|---|---|
| CAS Number | 175276-52-5 |
| Molecular Formula | C16H17NO3 |
| Molecular Weight | 271.316 g/mol |
| InChI Key | BGDYIZGTPVRWAM-UHFFFAOYSA-N |
| PubChem CID | 2798484 |
Antibacterial Activity
Research indicates that pyrrole derivatives exhibit significant antibacterial properties. A review highlighted that compounds containing pyrrole structures have been developed as potential antibacterial agents. Notably, derivatives of pyrrole have shown enhanced activity against resistant strains of bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive pathogens.
Case Studies
-
Study on Pyrrole Derivatives :
- A study demonstrated that certain pyrrole derivatives had minimum inhibitory concentration (MIC) values significantly lower than traditional antibiotics. For instance, a derivative was found to be over 62-fold more effective against methicillin-resistant Staphylococcus epidermidis (MIC 8 ng/mL) compared to vancomycin (MIC 0.5–1 μg/mL) .
- Pyrrole-3-Carboxaldehyde Derivatives :
The biological activity of this compound may be attributed to its ability to interact with bacterial cell membranes and inhibit essential cellular processes. The presence of the formyl group enhances the compound's reactivity and potential for forming adducts with various biomolecules, which could disrupt bacterial metabolism.
Therapeutic Potential
Beyond antibacterial applications, pyrrole derivatives have been investigated for their anti-inflammatory and anticancer properties. The structural versatility of pyrroles allows for the modification of their functional groups, leading to compounds with tailored biological activities.
Research Findings
Recent studies have focused on the synthesis of novel pyrrole-based compounds and their evaluation in various biological assays:
- In vitro Studies : Compounds derived from this compound were tested for cytotoxicity against cancer cell lines, showing varying degrees of effectiveness .
- In vivo Studies : Animal models have been employed to assess the therapeutic efficacy of these compounds in treating infections and inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
